

Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B1273588

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3,5-dimethyl-1H-pyrazol-4-ol**, including its chemical identity, synthesis of its core precursor, and the known biological activities associated with the 3,5-dimethylpyrazole scaffold.

IUPAC Name and Chemical Identity

The correct IUPAC name for the compound is **3,5-dimethyl-1H-pyrazol-4-ol**. It belongs to the pyrazole class of heterocyclic aromatic compounds, which are noted for their wide range of pharmacological activities.

Physicochemical Properties

The key quantitative and qualitative properties of **3,5-dimethyl-1H-pyrazol-4-ol** are summarized below.

Property	Value	Source(s)
CAS Number	2820-38-4	[1]
Molecular Formula	C ₅ H ₈ N ₂ O	[1]
Molecular Weight	112.13 g/mol	[1]
Physical Form	Off-white solid	[1]
Purity	≥95%	[1]
InChI Key	CTXUDADWQSSNSC-UHFFFAOYSA-N	[1]
Storage Conditions	Sealed in dry, 2-8°C	[1]

Synthesis and Experimental Protocols

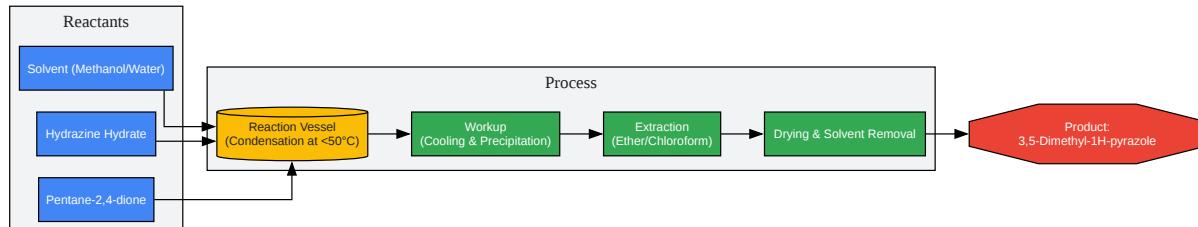
While a specific, detailed experimental protocol for the direct synthesis of **3,5-dimethyl-1H-pyrazol-4-ol** is not readily available in the reviewed literature, the synthesis of its direct precursor, 3,5-dimethyl-1H-pyrazole, is well-documented. This precursor is the essential starting point for subsequent functionalization at the C4 position to yield the target compound.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol is based on the condensation reaction between pentane-2,4-dione (acetylacetone) and hydrazine hydrate.[\[2\]](#)[\[3\]](#)

Materials:

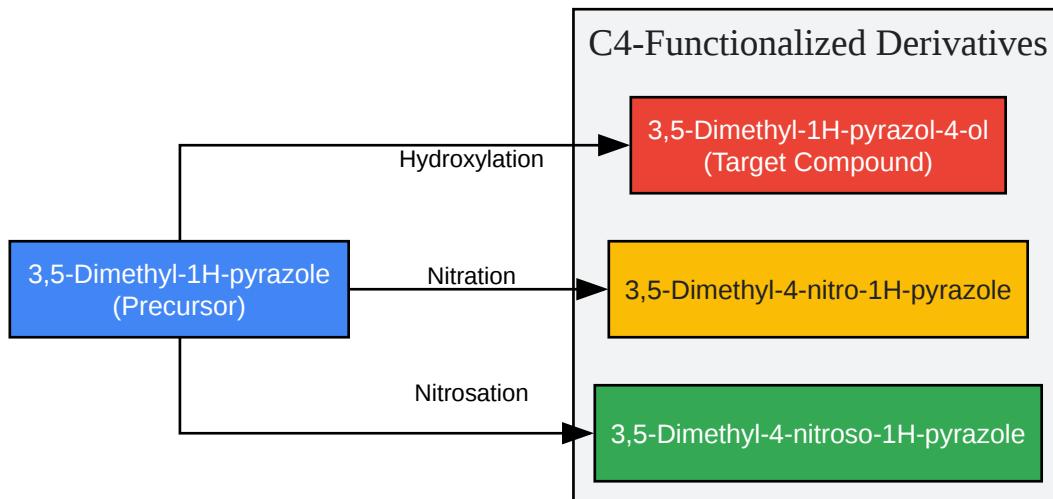
- Pentane-2,4-dione (Acetylacetone)
- Hydrazine hydrate (85%)
- Methanol
- Water
- Diethyl ether or Chloroform for extraction


- Anhydrous sodium carbonate or magnesium sulfate for drying

Procedure:

- Pentane-2,4-dione is reacted with hydrazine hydrate in a suitable solvent such as methanol or water.[2][4]
- The reaction is exothermic and should be controlled by cooling, for instance, in an ice bath, maintaining the temperature between 25–35°C.[2]
- In one described method, hydrazine hydrate is dripped into a solution of acetylacetone and glacial acetic acid in water, keeping the reaction temperature below 50°C.[4]
- After the addition is complete, the mixture is held at a specific temperature (e.g., 50°C) for a period of time (e.g., 3 hours) to ensure the reaction goes to completion.[4]
- Upon completion, the reaction mixture is cooled to induce precipitation of the product.

Purification and Isolation:


- The crude product is collected via filtration.
- The mixture is transferred to a separatory funnel for extraction using an organic solvent like diethyl ether or chloroform.[5]
- The organic extracts are combined, washed with a saturated sodium chloride solution (brine), and dried over an anhydrous drying agent like sodium carbonate.[5]
- The solvent is removed by distillation or rotary evaporation, leaving the molten 3,5-dimethylpyrazole product.
- The product is then poured into a crystallizing dish to solidify. The final product is typically a white crystalline solid with a reported yield of over 70-90%. [4][5]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 3,5-dimethyl-1H-pyrazole.

Chemical Reactivity and Derivatization

The 3,5-dimethylpyrazole core is a versatile scaffold. The C4 position, located between the two methyl-substituted carbons, is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. This provides a logical pathway from the synthesized precursor to the target compound, **3,5-dimethyl-1H-pyrazol-4-ol**, as well as other important derivatives like nitro and nitroso compounds that have been studied.

[Click to download full resolution via product page](#)

Caption: Logical relationship of 3,5-dimethyl-1H-pyrazole to C4-derivatives.

Biological Activity and Potential Applications

While specific quantitative bioactivity data for **3,5-dimethyl-1H-pyrazol-4-ol** is not extensively detailed in the provided search results, the broader class of pyrazole derivatives is of significant interest in drug development due to a wide spectrum of biological activities.

- **Antimicrobial and Antifungal Activity:** Various derivatives of 3,5-dimethyl azopyrazole have been synthesized and shown to possess moderate to significant antibacterial activity against strains like *E. coli* and *S. aureus*.^[6] The pyrazole nucleus is a known pharmacophore in compounds with antibacterial and antifungal properties.^[6]
- **Anti-inflammatory and Analgesic Properties:** The pyrazole nucleus is a core component of several drugs with anti-inflammatory, analgesic, and antipyretic properties.^{[6][7]}
- **PDE4 Inhibition:** A series of 3,5-dimethylpyrazole derivatives have been designed and synthesized as potent phosphodiesterase type 4 (PDE4) inhibitors.^{[8][9]} One such derivative exhibited an IC₅₀ value of 1.7 μM against PDE4B and showed good in vivo activity in animal models of asthma and COPD.^[8]
- **Anticancer Activity:** Novel derivatives of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide have been evaluated for cytotoxic activities against liver and lung carcinoma cell lines, with some compounds showing potent IC₅₀ values comparable to the standard drug Cisplatin.^[10]
- **Antioxidant Activity:** Certain N-substituted derivatives of 3,5-dimethyl-pyrazole have been investigated for their antioxidant capabilities, showing significant DPPH radical-scavenging activity.^[11]

The diverse biological profile of the 3,5-dimethylpyrazole scaffold suggests that **3,5-dimethyl-1H-pyrazol-4-ol** could be a valuable intermediate or target molecule for the development of new therapeutic agents. Further research is required to fully elucidate its specific pharmacological profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN1482119A - Method for preparing 3,5-dimethylpyrazole - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273588#3-5-dimethyl-1h-pyrazol-4-ol-iupac-name\]](https://www.benchchem.com/product/b1273588#3-5-dimethyl-1h-pyrazol-4-ol-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com